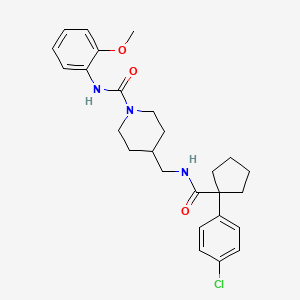

![molecular formula C15H8Cl2N2OS B2649877 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile CAS No. 338786-17-7](/img/structure/B2649877.png)

2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

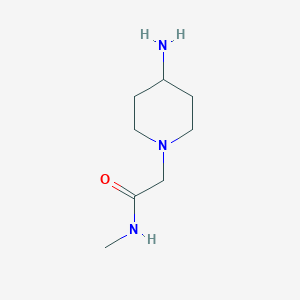

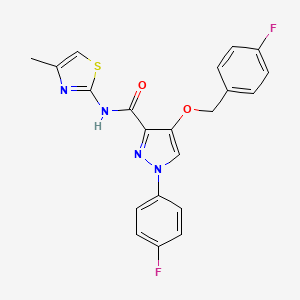

The compound “2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile” is a complex organic molecule that contains several functional groups. It has a 2,4-dichlorophenyl group, a furyl group, a thiazol group, and a nitrile group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dichlorophenyl, furyl, thiazol, and nitrile groups would contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the nitrile group might undergo reactions such as hydrolysis or reduction, and the dichlorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the dichlorophenyl, furyl, thiazol, and nitrile groups would all contribute to these properties .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives related to 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile, specifically 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives, have been synthesized and evaluated for their anticancer properties. These derivatives have shown varying levels of anticancer activity, with some demonstrating moderate action against MDA-MB-468 and T-47D breast cancer cell lines. The cytotoxic effects were observed within a specific range, highlighting the potential therapeutic applications of these compounds in cancer treatment (Matiichuk et al., 2022).

Kinetic Studies and Electronic Effects

Further studies on related compounds have explored the kinetics of quaternization reactions and the electronic effects of aryl and heteroaryl groups. For instance, the kinetics of quaternization of a series of 5-aryl- and 5-heteroarylpyrimidines, which are structurally related to the compound , were studied to assess the electronic effects of the 5-substituent on the reaction rate. This research contributes to a deeper understanding of the reactivity and potential applications of such compounds in various chemical reactions and possibly in the development of new pharmaceuticals (Allen, Buckland, & Hutley, 1980).

Photophysical Characterization

The development and photophysical characterization of novel compounds, including those with furyl and thienyl groups, for applications in sensing and DNA research have been reported. Ratiometric and environment-sensitive fluorescent dyes, for instance, offer significant benefits for sensing interactions, with new derivatives providing insights into the design and application of these materials in biochemical and medical research. These studies underscore the versatility and utility of compounds with similar structures in the development of new sensors and diagnostic tools (Barthes et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2OS/c16-9-1-2-10(11(17)7-9)13-3-4-14(20-13)12-8-21-15(19-12)5-6-18/h1-4,7-8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMJEOCDPZARRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C3=CSC(=N3)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2649794.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2649799.png)

![4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2649803.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)picolinamide](/img/structure/B2649805.png)

![3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2649807.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2649810.png)

![2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2649812.png)

![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2649814.png)